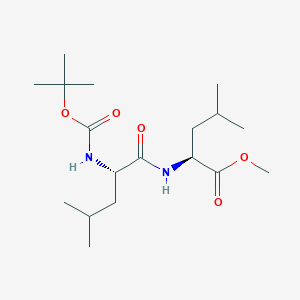

BOC-LEU-LEU-OME

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H34N2O5 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |

InChI |

InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1 |

InChI Key |

LFRFWMCLWQNBFR-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |

sequence |

LL |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Boc-Leu-Leu-OMe (CAS 15136-12-6)

Strategic Scaffold for Protease Inhibitor Design and Peptide Therapeutics

Executive Summary

Boc-Leu-Leu-OMe (N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester) acts as a critical intermediate in the synthesis of peptide aldehydes and epoxyketones, classes of molecules renowned for their potency as protease inhibitors (e.g., calpain, proteasome). This dipeptide ester combines the lipophilic isobutyl side chains of leucine with the orthogonal protection of the N-terminal Boc group and the C-terminal methyl ester, making it an ideal "warhead precursor" in medicinal chemistry.

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, and its pivotal role in drug development pipelines targeting neurodegenerative pathways and oncology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-leucyl-L-leucine methyl ester |

| CAS Number | 15136-12-6 |

| Molecular Formula | C₁₈H₃₄N₂O₅ |

| Molecular Weight | 358.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135–141 °C (Polymorph dependent) [1] |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMF; Insoluble in water |

| Stereochemistry | L,L-configuration (S,S) |

| Purity Standard | ≥ 98% (HPLC) for biological applications |

Synthetic Methodology: Solution-Phase Coupling

The synthesis of this compound is a classic example of solution-phase peptide coupling. The following protocol utilizes DCC/HOBt activation to suppress racemization of the sensitive leucine chiral center.

Reaction Logic

-

Activation: Boc-Leu-OH is activated by Dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate.

-

Stabilization: 1-Hydroxybenzotriazole (HOBt) intercepts the active ester, forming a less reactive but more selective OBt ester, preventing azlactone formation (racemization).

-

Coupling: The nucleophilic amine of H-Leu-OMe attacks the OBt ester, forming the peptide bond.

Detailed Protocol

-

Reagents:

-

Step-by-Step Procedure:

-

Neutralization: Suspend H-L-Leu-OMe·HCl in cold DCM (0°C). Add NMM dropwise to liberate the free amine. Stir for 15 min.

-

Activation: In a separate vessel, dissolve Boc-L-Leu-OH and HOBt in DCM. Cool to 0°C. Add DCC and stir for 20 min (precipitate of DCU will form).

-

Coupling: Transfer the neutralized amine solution into the activated acid mixture.

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–16 h).

-

Work-up: Filter off the insoluble DCU byproduct. Dilute filtrate with EtOAc.

-

Wash: Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.

-

Process Flow Diagram

Caption: Optimized solution-phase synthesis workflow for this compound using carbodiimide coupling.

Analytical Characterization (QC)

To ensure the integrity of the dipeptide, the following analytical parameters should be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 0.92 ppm: (d, 12H) – Two isopropyl methyl groups (Leu side chains).

-

δ 1.44 ppm: (s, 9H) – Boc tert-butyl protons.

-

δ 1.50–1.70 ppm: (m, 6H) – β/γ-protons of Leucine side chains.

-

δ 3.73 ppm: (s, 3H) – Methyl ester (-OCH₃).

-

δ 4.10–4.60 ppm: (m, 2H) – α-protons (Cα-H).

-

δ 4.90 ppm: (d, 1H) – Urethane NH (Boc-NH).

-

δ 6.40 ppm: (d, 1H) – Amide NH (Peptide bond).

Mass Spectrometry

-

ESI-MS (Positive Mode):

-

Calculated [M+H]⁺: 359.25

-

Calculated [M+Na]⁺: 381.24

-

Note: The presence of the [M+Na]⁺ adduct is common in electrospray ionization.

-

Applications in Drug Development

This compound is rarely the final drug; rather, it is a high-value scaffold used to generate potent protease inhibitors.

Mechanism of Derivatization

The methyl ester is a "temporary" protecting group. It allows the researcher to synthesize the dipeptide core and then selectively modify the C-terminus to create "warheads" that covalently bind to enzyme active sites.

-

Aldehyde Synthesis (Leupeptin Analogs):

-

Reduction of the ester (via DIBAL-H or LiAlH₄ reduction of the Weinreb amide) yields Boc-Leu-Leu-H .

-

Target: Cysteine proteases (Calpain, Cathepsin B). The aldehyde forms a reversible hemiacetal with the active site cysteine thiol [2].

-

-

Epoxyketone Synthesis:

-

Conversion to the epoxyketone moiety creates irreversible proteasome inhibitors (similar to Carfilzomib).

-

Target: 20S Proteasome (β5 subunit).

-

Derivatization Pathway

Caption: Strategic derivatization of this compound into bioactive protease inhibitors.

Safety & Handling

-

Hazards: Classified as a skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.

-

Stability: Stable under standard laboratory conditions. Avoid strong acids (removes Boc) and strong bases (hydrolyzes ester) unless intended.

References

-

PrepChem. (n.d.). Synthesis of Boc-Leu-Gly-OMe (Analogous Protocol). Retrieved from [Link]

-

PubChem. (2021). Boc-Phe-Leu-OMe Compound Summary (Structural Analog). Retrieved from [Link]

Sources

Chemical Duality: A Technical Guide to Boc-Leu-Leu-OMe vs. Leu-Leu-OMe

Executive Summary: The Functional Divergence

In immunobiology and drug development, Leu-Leu-OMe (L-leucyl-L-leucine methyl ester) and its protected precursor Boc-Leu-Leu-OMe represent a critical duality between a potent lysosomotropic agent and its inert chemical scaffold.

-

Leu-Leu-OMe is a "suicide substrate." It is an immunotoxin used to selectively deplete cytotoxic T cells (CTLs), Natural Killer (NK) cells, and monocytes from peripheral blood mononuclear cell (PBMC) populations. Its mechanism relies on lysosomal accumulation and subsequent polymerization by Cathepsin C (Dipeptidyl Peptidase I) , leading to lysosomal rupture and necrotic cell death.

-

This compound includes a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus.[1] This modification renders the molecule chemically inert in the biological context. It cannot be protonated for lysosomal trapping, nor can it serve as a substrate for Cathepsin C. It functions primarily as a stable synthetic intermediate or a negative control.

The Critical Technical Insight: The efficacy of Leu-Leu-OMe is time-dependent and instability-prone. In aqueous solution, the free base spontaneously cyclizes into an inactive diketopiperazine (DKP) . Researchers failing to account for this degradation pathway will observe experimental failure.

Physicochemical Profile

The following table contrasts the fundamental properties of the active agent and its precursor.

| Feature | Leu-Leu-OMe (Active) | This compound (Precursor/Control) |

| Full Name | L-Leucyl-L-leucine methyl ester | N-(tert-Butoxycarbonyl)-L-leucyl-L-leucine methyl ester |

| Role | Lysosomotropic Immunotoxin | Synthetic Intermediate / Negative Control |

| CAS Number | 7552-09-2 (HCl salt) | 64152-76-7 |

| Molecular Weight | ~258.36 g/mol (Free base) | ~358.47 g/mol |

| Solubility | Soluble in water, methanol, DMSO | Soluble in organic solvents (DCM, EtOAc); Poor water solubility |

| Lysosomal Accumulation | High (via Ion Trapping) | Negligible (No basic amine) |

| Cathepsin C Substrate | Yes (High affinity) | No (N-terminus blocked) |

| Stability | Unstable (Cyclizes to DKP in solution) | Stable (Solid state and solution) |

Mechanism of Action: The "Trojan Horse" Pathway

The selective toxicity of Leu-Leu-OMe is not due to the molecule itself, but its conversion into a membranolytic polymer inside the target cell's lysosome. This requires two factors: Ion Trapping and Cathepsin C activity .

The Signaling & Toxicity Pathway

The diagram below details the differential processing of the two molecules. Note how this compound fails to enter the toxicity cascade.

Caption: Comparative pathway analysis showing the lysosomotropic accumulation and Cathepsin C-mediated polymerization of Leu-Leu-OMe, contrasted with the inert trafficking of this compound.

Expert Insight: Why Specific Cells Die

The selectivity for NK cells and CTLs arises because these cells possess exceptionally high levels of Cathepsin C compared to B cells or Helper T cells. Without the enzyme, Leu-Leu-OMe accumulates but does not polymerize, rendering it significantly less toxic.

The Stability Trap: Diketopiperazine Formation

A common failure mode in Leu-Leu-OMe experiments is the use of "old" solutions. The free amine of the dipeptide attacks its own methyl ester group, forming a cyclic Diketopiperazine (DKP) . This byproduct is non-toxic and inactive .[2]

Self-Validating Check: If your Leu-Leu-OMe solution has been sitting at room temperature or 4°C for >2 hours, it has likely degraded.

Caption: The degradation pathway of Leu-Leu-OMe into inactive Diketopiperazine. This reaction is accelerated by basic pH and temperature.

Validated Experimental Protocols

Protocol A: Generating Active Leu-Leu-OMe from Boc-Precursor

Purpose: To synthesize fresh, active agent immediately prior to use.

Materials:

-

4M HCl in Dioxane (or Trifluoroacetic acid - TFA)

-

Diethyl ether (cold)

-

Dessicator

Step-by-Step:

-

Dissolution: Dissolve 100 mg of this compound in 2 mL of 4M HCl/Dioxane.

-

Reaction: Stir at room temperature for 30–45 minutes. (Monitor via TLC if possible; disappearance of Boc spot).

-

Precipitation: Add 20 mL of ice-cold diethyl ether. The Leu-Leu-OMe·HCl salt will precipitate as a white solid.

-

Wash: Centrifuge (3000 x g, 5 min), discard supernatant, and wash the pellet twice with cold ether to remove residual acid.

-

Drying: Dry the pellet under vacuum.

-

Storage: Store at -20°C as a solid powder. Do not store in solution.

Protocol B: Selective Depletion of NK/CTLs

Purpose: Functional removal of cytotoxic cells from human PBMCs.

Self-Validating Controls:

-

Negative Control: Cells treated with media only.

-

Specificity Control: Cells treated with this compound (should show no toxicity).

-

Viability Check: Trypan Blue exclusion post-wash.

Workflow:

-

Preparation: Prepare a fresh stock solution of Leu-Leu-OMe·HCl (25 mM) in PBS. Note: Neutralize pH if necessary, but use immediately.

-

Incubation: Resuspend PBMCs at

cells/mL in serum-free medium (e.g., RPMI 1640). -

Treatment: Add Leu-Leu-OMe to a final concentration of 250 µM (range 0.1–1.0 mM depending on cell type).

-

Timing: Incubate for 15 minutes at room temperature.

-

Expert Note: Short exposure is sufficient for lysosomal uptake. Long exposure increases non-specific toxicity.

-

-

Wash: Wash cells 2x with cold PBS containing 10% FBS. The FBS helps scavenge any residual ester.

-

Culture: Resuspend in complete medium and culture overnight (18h) to allow the necrotic process to complete before assaying.

References

-

Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes.[4][5] Proceedings of the National Academy of Sciences, 82(8), 2468–2472.[5][6] [5]

-

Thiele, D. L., & Lipsky, P. E. (1986). The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes.[6] Journal of Immunology, 136(3), 1038-1048.

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[5][7] Proceedings of the National Academy of Sciences, 87(1), 83–87.

-

Zimmerman, T. S., et al. (2014). A Proteolytic Cascade Controls Lysosome Rupture and Necrotic Cell Death Mediated by Lysosome-Destabilizing Adjuvants. PLOS ONE, 9(6), e95032.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Depletion of NK cells with the lysosomotropic agent L-leucine methyl ester and the in vitro generation of NK activity from NK precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

Technical Monograph: Boc-L-Leucyl-L-Leucine Methyl Ester

Subtitle: Synthesis, Physicochemical Properties, and Activation of the Lysosomotropic Precursor

Executive Summary & Core Identity

Boc-L-leucyl-L-leucine methyl ester (Boc-Leu-Leu-OMe) is the N-tert-butoxycarbonyl-protected dipeptide precursor to L-leucyl-L-leucine methyl ester (LLOMe) . While LLOMe is a widely recognized lysosomotropic agent used to induce apoptosis in cytotoxic lymphocytes (NK cells and cytotoxic T cells), the Boc-protected form represents the stable, lipophilic intermediate required for high-purity synthesis.

This guide details the molecular specifications of the Boc-protected precursor, its conversion into the active agent, and the specific mechanism of action that drives its utility in immunological research.

Physicochemical Datasheet

The following data refers specifically to the Boc-protected form (

| Property | Specification | Notes |

| Molecular Weight | 358.48 g/mol | Precision value based on isotope abundance.[1] |

| Molecular Formula | Distinct from active LLOMe ( | |

| CAS Number | 15136-12-6 | Often confused with LLOMe-HBr (132684-60-7). |

| Physical State | White to off-white powder | Crystalline solid. |

| Solubility | DMSO, DMF, Ethanol, DCM | Insoluble in water due to Boc/Methyl ester hydrophobicity. |

| Purity Standard | Critical for avoiding truncated peptide impurities. | |

| Storage | -20°C (Desiccated) | Hydrolysis-prone; protect from moisture. |

Synthesis & Activation Protocol

The utility of this compound lies in its role as the precursor. Commercial LLOMe is often sold as a hydrobromide salt, but de novo synthesis allows researchers to control stereochemical purity and avoid contaminants that affect lysosomal uptake.

Workflow Visualization

The following diagram illustrates the chemical progression from individual amino acids to the active lysosomotropic agent.

Figure 1: Synthetic pathway from amino acid building blocks to the active lysosomotropic agent LLOMe.

Detailed Methodology

Phase A: Coupling (Synthesis of this compound)

Objective: Create the peptide bond while protecting the N-terminus to prevent uncontrolled polymerization.

-

Reagents:

-

Procedure:

-

Dissolve H-Leu-OMe·HCl in DCM and neutralize with NMM at 0°C.

-

Add Boc-Leu-OH and HOBt.[2] Stir for 10 minutes.

-

Add EDC·HCl slowly.

-

Allow reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

-

-

Workup (Self-Validating Step):

-

Wash organic layer sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Validation: TLC should show a single spot distinct from starting materials.

will be higher than Boc-Leu-OH due to esterification.

-

Phase B: Activation (Deprotection to LLOMe)

Critical Note: this compound is biologically inactive in the context of lysosomal permeabilization because the N-terminus is blocked. The Boc group must be removed to generate the free amine.[3]

-

Reagents: Trifluoroacetic acid (TFA), DCM, Diethyl ether.

-

Procedure:

-

Dissolve this compound in DCM (1:1 ratio with TFA).

-

Stir at RT for 30–60 minutes. Monitor by TLC (disappearance of starting material).

-

Evaporate solvents under reduced pressure.[3]

-

Precipitation: Add cold diethyl ether to precipitate the LLOMe·TFA salt.[3]

-

Yield: White solid (H-Leu-Leu-OMe). This is the active lysosomotropic agent.

-

Mechanism of Action: Why MW and Structure Matter

The molecular weight and structure of the precursor are calibrated to ensure the final active agent (LLOMe) functions as a substrate for Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.

The "Trojan Horse" Mechanism

-

Entry: LLOMe (generated from the Boc precursor) enters cells via facilitated diffusion.

-

Accumulation: Being a weak base (methyl ester), it accumulates in the acidic environment of the lysosome (ion trapping).

-

Polymerization (The Critical Step): DPPI removes the N-terminal unit and catalyzes the transpeptidation of LLOMe into membranolytic polymers:

.-

Note: This reaction requires a free N-terminus.[2] This explains why This compound (blocked N-terminus) is non-toxic until deprotected.

-

-

Lysis: The polymers possess detergent-like properties, rupturing the lysosomal membrane (LMP).

-

Apoptosis: Release of Cathepsin B and D into the cytosol triggers the mitochondrial apoptotic cascade.

Figure 2: Mechanism of Lysosomal Membrane Permeabilization (LMP) induced by LLOMe.

Applications in Drug Development & Immunology

NK and T-Cell Depletion (GVHD Models)

This compound (after conversion to LLOMe) is the gold standard for depleting cytotoxic cells from donor grafts.

-

Selectivity: DPPI is highly expressed in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, but low in B cells and T helper cells.

-

Protocol: Treating bone marrow grafts with LLOMe selectively eliminates the cells responsible for Graft-Versus-Host Disease (GVHD) while preserving stem cells.

Lysosomal Storage Disease Research

Researchers use the compound to model lysosomal instability.[4] By controlling the dosage of LLOMe, scientists can induce partial lysosomal permeabilization to study autophagy and inflammasome activation (NLRP3).

References

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I.[5][6] Proceedings of the National Academy of Sciences.[5] Retrieved from [Link]

-

Uchimoto, T., et al. (1999). Mechanism of toxicity of L-leucyl-L-leucine methyl ester toward cytotoxic lymphocytes. Journal of Immunology. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Dipeptide: A Technical Guide to the Mechanisms of Action of Boc-Leu-Leu-OMe and LLOMe

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, delves into the distinct and divergent mechanisms of action of two structurally similar yet functionally disparate dipeptide methyl esters: Boc-Leu-Leu-OMe and L-leucyl-L-leucine methyl ester (LLOMe). While both are derivatives of a simple dipeptide, their fates within a cell are profoundly different, a difference that hinges on a single chemical modification. This guide will elucidate the molecular intricacies that transform LLOMe into a potent lysosomotropic agent and cell death inducer, while its N-terminally protected counterpart, this compound, remains biologically inert, serving as a critical negative control in experimental settings.

Part 1: The Potent Provocateur - L-leucyl-L-leucine methyl ester (LLOMe)

L-leucyl-L-leucine methyl ester, commonly referred to as LLOMe, is a soluble, cell-permeable dipeptide that has garnered significant attention in the fields of immunology and cell biology for its ability to selectively induce lysosomal membrane permeabilization (LMP) and subsequent cell death, particularly in cells with high lysosomal enzymatic activity such as cytotoxic lymphocytes.[1][2][3][4]

The Journey to Lysosomal Rupture: A Step-by-Step Mechanistic Breakdown

The mechanism of LLOMe-induced cytotoxicity is a fascinating cascade of events that begins with its uptake into the cell and culminates in the catastrophic failure of lysosomal integrity.

-

Cellular Uptake and Lysosomal Accumulation: LLOMe readily crosses the plasma membrane and accumulates within the acidic environment of lysosomes.[5] This accumulation is a crucial first step, concentrating the dipeptide at its site of action.

-

Enzymatic Conversion by Cathepsin C: Once inside the lysosome, LLOMe becomes a substrate for the resident cysteine protease, Cathepsin C (also known as dipeptidyl peptidase I).[6][7] Cathepsin C catalyzes the polymerization of LLOMe into a membranolytic, polymeric form, (Leu-Leu)n-OMe, where n is greater than or equal to 3.[1][2][3] This enzymatic conversion is the absolute requirement for the cytotoxic effects of LLOMe.

-

Lysosomal Membrane Permeabilization (LMP): The resulting (Leu-Leu)n-OMe polymer acts as a surfactant, directly inserting into and disrupting the lysosomal membrane.[5] This leads to a loss of the proton gradient and the formation of pores, causing lysosomal membrane permeabilization (LMP).[8]

-

Release of Lysosomal Hydrolases and Cathepsin-Mediated Damage: The compromised lysosomal membrane allows for the leakage of its contents, including a host of hydrolytic enzymes such as cathepsins B, L, and S, into the cytosol.[9][10] These proteases, now in an inappropriate cellular compartment, can wreak havoc by cleaving essential cellular proteins, leading to widespread cellular damage.

-

Inflammasome Activation and Pyroptosis: The lysosomal damage and release of cathepsins can act as a danger signal, triggering the assembly and activation of the NLRP3 inflammasome.[11][12] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates a pro-inflammatory form of cell death known as pyroptosis.[6]

The following diagram illustrates the signaling pathway of LLOMe-induced lysosomal damage and cell death:

Caption: Mechanism of LLOMe-induced lysosomal damage and cell death.

Part 2: The Inert Counterpart - this compound

In stark contrast to the dramatic cellular effects of LLOMe, this compound, which stands for tert-butyloxycarbonyl-L-leucyl-L-leucine methyl ester, is biologically inactive in the context of lysosomal damage. This inertness is not a coincidence but a direct consequence of a deliberate chemical modification: the addition of a tert-butyloxycarbonyl (Boc) protecting group to the N-terminus of the dipeptide.

The Boc Blockade: Why Protection Prevents Pathology

The presence of the bulky Boc group is the sole reason for the stark difference in the biological activity of this compound compared to LLOMe.[13][14] Here's why:

-

Steric Hindrance of Cathepsin C Activity: The primary function of the Boc group is to act as a protecting group in peptide synthesis, preventing the N-terminal amine from participating in unwanted reactions.[15] In a biological context, this same principle applies. The bulky tert-butyl group physically blocks the active site of Cathepsin C.[7] Cathepsin C is a dipeptidyl peptidase, meaning it cleaves dipeptides from the N-terminus of proteins and requires a free N-terminal amine for substrate recognition and catalysis. The Boc group on this compound prevents its binding to the active site of Cathepsin C.

-

Inhibition of Polymerization: Because this compound cannot be processed by Cathepsin C, the critical polymerization step that generates the membranolytic (Leu-Leu)n-OMe polymer does not occur.

-

Preservation of Lysosomal Integrity: Without the formation of the toxic polymer, the lysosomal membrane remains intact. Consequently, there is no lysosomal membrane permeabilization (LMP), no release of lysosomal hydrolases, and none of the downstream inflammatory and cell death pathways are activated.

The following diagram illustrates why this compound is inactive:

Caption: The inert nature of this compound due to the Boc protecting group.

Part 3: A Comparative Analysis

The fundamental differences in the mechanisms of action of this compound and LLOMe are summarized in the table below:

| Feature | L-leucyl-L-leucine methyl ester (LLOMe) | This compound |

| N-terminus | Free amine group | Protected with a tert-butyloxycarbonyl (Boc) group |

| Substrate for Cathepsin C | Yes[6][7] | No[7] |

| Polymerization in Lysosome | Forms membranolytic (Leu-Leu)n-OMe polymer[1][2][3] | Does not polymerize |

| Effect on Lysosomes | Induces Lysosomal Membrane Permeabilization (LMP)[5][8] | No effect on lysosomal integrity |

| Downstream Cellular Effects | Release of cathepsins, NLRP3 inflammasome activation, pyroptosis[9][10][11][12] | None |

| Primary Use in Research | Inducer of lysosomal damage and cell death | Negative control for LLOMe experiments |

Part 4: Experimental Protocols

To investigate and differentiate the effects of this compound and LLOMe, a series of well-established cellular assays can be employed. The following protocols provide a framework for such investigations.

Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

Principle: Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal proton gradient and LMP.[5]

Protocol:

-

Seed cells of interest (e.g., macrophages, dendritic cells) in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy).

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of LLOMe (e.g., 0.1-2 mM) and a corresponding high concentration of this compound (e.g., 2 mM) as a negative control. Include an untreated control.

-

Incubate for the desired time (e.g., 30 minutes to 2 hours).

-

Add Acridine Orange to a final concentration of 1-5 µg/mL and incubate for 15 minutes at 37°C.

-

Wash cells with PBS.

-

Analyze the fluorescence using a fluorescence microscope or a plate reader with appropriate filter sets (red fluorescence: Ex/Em ~502/525 nm; green fluorescence: Ex/Em ~460/650 nm).

-

Expected Outcome: LLOMe-treated cells will show a dose-dependent decrease in red fluorescence and an increase in green fluorescence, while this compound-treated and untreated cells will maintain strong red fluorescence.

Measurement of IL-1β Secretion as an Indicator of Inflammasome Activation

Principle: Activation of the NLRP3 inflammasome by LLOMe-induced lysosomal damage leads to the processing and secretion of mature IL-1β. Measuring the concentration of IL-1β in the cell culture supernatant is a reliable indicator of inflammasome activation.

Protocol:

-

Prime cells (e.g., bone marrow-derived macrophages) with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

-

Wash the cells to remove LPS.

-

Treat the primed cells with LLOMe (e.g., 0.5-2 mM) and this compound (e.g., 2 mM). Include an untreated control and a positive control for inflammasome activation (e.g., ATP or nigericin).

-

Incubate for 1-6 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Expected Outcome: LLOMe-treated cells will show a significant increase in IL-1β secretion compared to untreated and this compound-treated cells.

Assessment of Cell Viability

Principle: The cytotoxic effects of LLOMe can be quantified using various cell viability assays, such as those based on the measurement of lactate dehydrogenase (LDH) release from damaged cells or the metabolic activity of viable cells (e.g., MTT or resazurin-based assays).

Protocol (LDH Assay):

-

Culture cells in a 96-well plate and treat with LLOMe and this compound as described above.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant using a commercial kit according to the manufacturer's instructions.

-

Lyse the remaining cells with a lysis buffer provided in the kit to determine the maximum LDH release.

-

Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) x 100.

-

Expected Outcome: LLOMe will induce dose-dependent cytotoxicity, while this compound will not significantly affect cell viability compared to the untreated control.

The following diagram outlines a typical experimental workflow for comparing the effects of LLOMe and this compound:

Caption: Experimental workflow for comparing LLOMe and this compound.

Conclusion

The stark contrast in the biological activities of L-leucyl-L-leucine methyl ester and its Boc-protected counterpart underscores the exquisite specificity of cellular enzymatic processes. LLOMe serves as a powerful tool to study lysosomal biology, inflammasome activation, and cell death pathways. Conversely, the inert nature of this compound, a direct result of the steric hindrance imposed by the Boc protecting group on Cathepsin C activity, makes it an indispensable negative control for these studies. A thorough understanding of their distinct mechanisms of action is paramount for the design of rigorous experiments and the accurate interpretation of their results in the pursuit of novel therapeutic strategies and a deeper understanding of fundamental cellular processes.

References

-

(2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc.[Link]

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83-87. [Link]

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. PubMed. [Link]

-

Choe, Y., Leonetti, F., Greenbaum, D. C., Lecaille, F., Bogyo, M., Brömme, D., Ellman, J. A., & Craik, C. S. (2006). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 281(18), 12824–12832. [Link]

-

Wang, Y., Hasi, W., & He, H. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. Parasites & Vectors, 8(1), 409. [Link]

-

McDonald, J. K., Zeitman, B. B., Reilly, T. J., & Ellis, S. (1969). New observations on the substrate specificity of cathepsin C (dipeptidyl aminopeptidase I). Including the degradation of beta-corticotropin and other peptide hormones. The Journal of biological chemistry, 244(10), 2693–2709. [Link]

-

Wang, Y., Hasi, W., & He, H. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. PubMed. [Link]

-

Kavčič, N., et al. (2013). Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis. FEBS Open Bio, 3, 401-407. [Link]

-

Turk, V., Stoka, V., & Turk, D. (2008). Cysteine cathepsins: From structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(9), 1175–1185. [Link]

-

Repnik, U., et al. (2017). LLOMe does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3100-3114. [Link]

-

(2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc.[Link]

-

Hedlund, M., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. International Journal of Molecular Sciences, 24(16), 12693. [Link]

-

Licheva, M., et al. (2025). Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy. MDPI. [Link]

-

(n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Roca, C. P., et al. (2022). Lysosomal damage drives mitochondrial proteome remodelling and reprograms macrophage immunometabolism. Nature Communications, 13(1), 7271. [Link]

-

(2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Li, X., et al. (2011). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Amino acids, 41(5), 1147-1156. [Link]

- (n.d.).

-

Chaudhuri, D., et al. (2019). Molecular Mechanisms of Leucine Zipper EF-Hand Containing Transmembrane Protein-1 Function in Health and Disease. International Journal of Molecular Sciences, 20(2), 309. [Link]

Sources

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. izvolitve.ijs.si [izvolitve.ijs.si]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy | MDPI [mdpi.com]

- 8. Lysosomal damage drives mitochondrial proteome remodelling and reprograms macrophage immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Double BOC protection selective removal method [en.highfine.com]

Methodological & Application

Protocol for deprotection of Boc-Leu-Leu-OMe to Leu-Leu-OMe

An Application Note and Protocol for the Acid-Catalyzed Deprotection of Boc-Leu-Leu-OMe to Leu-Leu-OMe Hydrochloride or Trifluoroacetate Salt

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the deprotection of N-α-(tert-butoxycarbonyl)-L-leucyl-L-leucine methyl ester (this compound), a critical step in solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies due to its stability under various conditions and its facile, quantitative removal under acidic conditions.[1][2][3] This document details two robust, commonly employed methods for Boc cleavage: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric Acid (HCl) in 1,4-dioxane. We will explore the underlying chemical mechanism, provide step-by-step experimental protocols, discuss work-up and characterization procedures, and offer insights into process optimization. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide chemistry.

Introduction to Boc Deprotection in Peptide Synthesis

The selective protection and deprotection of functional groups are fundamental to the stepwise construction of peptides. The Boc group is a widely used protecting group for the α-amino function of amino acids.[2][4] Its stability to nucleophiles and basic conditions allows for the formation of peptide bonds without undesirable side reactions at the N-terminus.[3][5] The subsequent removal of the Boc group is required to liberate the amine for the next coupling step in the peptide chain elongation.

The deprotection of this compound is an acid-catalyzed process that yields the dipeptide L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) as a corresponding acid salt.[6][7] The choice of the acidic reagent is critical and is typically dictated by the presence of other acid-labile groups in the molecule and the desired final salt form. For a simple dipeptide ester like this compound, strong acids such as TFA and HCl are highly effective.[8]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds through an E1 elimination mechanism initiated by acid. The process is highly efficient due to the formation of stable byproducts.[1][4][9]

The key steps are as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA or HCl).[1][9]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butoxy C-O bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][9]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][9] This step is entropically favorable and drives the reaction to completion.

-

Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction mixture, yielding the corresponding amine salt (trifluoroacetate or hydrochloride).[1]

The generation of gaseous CO2 is a clear indicator that the reaction is proceeding. It is crucial to perform this reaction in an open or vented system to avoid pressure buildup.[9]

Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.

Comparison of Common Deprotection Reagents

The choice between TFA and HCl often depends on downstream applications, desired salt form, and substrate compatibility. For this compound, both methods are highly effective.

| Parameter | Method 1: TFA in DCM | Method 2: 4M HCl in 1,4-Dioxane |

| Reagents | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Typical Conditions | 25-50% (v/v) TFA in DCM, 0°C to RT.[1][10] | 4M solution, RT.[11][12] |

| Reaction Time | 30 minutes to 2 hours.[1][10] | 30 minutes to 4 hours.[12][13] |

| Work-up | Evaporation of volatiles. Product is a TFA salt. Can be neutralized with a basic wash.[10][14] | Evaporation or precipitation with ether. Product is a hydrochloride salt.[10][15] |

| Advantages | Fast, clean reaction. Volatile reagents are easily removed under vacuum.[1] | Often affords a crystalline HCl salt that precipitates, simplifying purification.[10] Superior selectivity if other acid-labile groups (like t-butyl esters) are present.[11][12][13] |

| Considerations | TFA is highly corrosive. The resulting TFA salt can sometimes be difficult to handle (oily). | 1,4-Dioxane is a suspected carcinogen and should be handled with care.[8] The HCl solution has a limited shelf life. |

Detailed Experimental Protocols

Safety Note: Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a certified chemical fume hood.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is one of the most common methods for Boc deprotection, valued for its speed and the ease of removing excess reagents.[2][10]

Materials and Reagents:

-

Boc-L-leucyl-L-leucine methyl ester (this compound)

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Optional: Saturated sodium bicarbonate (NaHCO₃) solution, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for neutralization work-up.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath while stirring.

-

Slowly add TFA (typically a 1:1 volume ratio with DCM, resulting in a 50% v/v solution) to the stirred solution.[2][14]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 30 minutes to 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[2][10]

Work-up and Isolation:

-

Method A (Direct Isolation of TFA Salt):

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][14]

-

To ensure complete removal of residual TFA, co-evaporate the residue with additional DCM or toluene (2-3 times).

-

The resulting residue is the Leu-Leu-OMe as its trifluoroacetate salt, which can be dried under high vacuum and used in the next step without further purification.

-

-

Method B (Isolation of the Free Amine):

-

After evaporation (Step A.1), dissolve the oily residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[10][14] Continue washing until CO₂ evolution ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected dipeptide as a free amine.

-

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and is particularly useful when a solid hydrochloride salt is desired, which simplifies handling and purification.[7][11][12]

Materials and Reagents:

-

Boc-L-leucyl-L-leucine methyl ester (this compound)

-

4M solution of HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the flask at room temperature with stirring.[15][16] The starting material will dissolve as the reaction proceeds.

-

Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete in under 30 minutes.[11][13]

-

Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

Work-up and Isolation:

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product as a white solid (the hydrochloride salt).[10][15][16]

-

Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with several portions of cold diethyl ether to remove any residual dioxane and non-polar impurities.[7]

-

Dry the white solid under high vacuum, preferably in a desiccator over KOH and P₂O₅, to yield the pure Leu-Leu-OMe hydrochloride salt.[7]

Experimental Workflow and Characterization

The overall process from protected dipeptide to the final, characterized product follows a logical sequence.

Caption: A generalized workflow for the deprotection of this compound.

Characterization: The identity and purity of the final product, Leu-Leu-OMe salt, should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the deprotected dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, evidenced by the disappearance of the Boc group's characteristic tert-butyl signal (~1.4 ppm in ¹H NMR) and the appearance of the N-terminal amine protons.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

- Vertex AI Search. (2026). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

-

University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

-

ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

-

Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

-

PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

SciELO. (2009). Synthesis and Biological Activity of Novel Statine Derivatives Containing Ferrocenyl Moiety. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Lab Reporter [fishersci.co.uk]

- 7. scielo.br [scielo.br]

- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of Boc-Leu-Leu-OMe in Solid Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Rationale

In the landscape of Solid Phase Peptide Synthesis (SPPS), Boc-Leu-Leu-OMe (N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester) presents a unique paradox: it is a solution-phase species that cannot be directly coupled to a resin-bound amine in its ester form. However, it serves as a critical "Trojan Horse" for overcoming one of the most persistent challenges in peptide chemistry: hydrophobic aggregation .

Poly-leucine and leucine-rich motifs are notorious for forming intermolecular

Core Applications:

-

Segment Condensation (Input Strategy): Hydrolyzing the ester to Boc-Leu-Leu-OH allows the coupling of a pre-formed, purified dipeptide unit.[1] This reduces the number of on-resin steps and disrupts the aggregation kinetics associated with stepwise Leucine coupling.

-

Transesterification (Output Strategy): For workflows requiring the synthesis of this compound itself (e.g., for protease inhibition assays), this guide details the specific cleavage from Merrifield resin using methanol/triethylamine to yield the methyl ester directly.

Technical Pre-requisites & Mechanism

The Hydrophobic Challenge

Stepwise synthesis of hydrophobic motifs (e.g., -Leu-Leu-Leu-) often fails because the growing peptide chains aggregate on the solid support, becoming inaccessible to reagents.

-

Solution: Coupling a dipeptide (Boc-Leu-Leu-OH) reduces the number of critical coupling events by 50% and changes the solvation properties of the growing chain.

Chemical Logic

-

This compound

Boc-Leu-Leu-OH : Saponification must be controlled to prevent racemization of the C-terminal Leucine. -

Activation: The resulting dipeptide acid is bulky. High-efficiency coupling reagents (HATU or HOAt) are required to drive the reaction to completion.

Protocol A: Preparation of Boc-Leu-Leu-OH (The "Segment" Approach)

Objective: Convert commercial this compound into a reactive building block for SPPS.

Materials

-

This compound (Commercial grade, >98% purity)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Methanol (MeOH) / Tetrahydrofuran (THF)

-

1M HCl (for acidification)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of this compound in 30 mL of THF/MeOH (1:1 v/v).

-

Saponification:

-

Cool the solution to 0°C (Ice bath). Rationale: Low temperature minimizes racemization.

-

Add 20 mL of 1M LiOH dropwise.

-

Monitor via TLC (System: Chloroform/MeOH 9:1). Reaction is typically complete in 1–2 hours.

-

-

Work-up:

-

Evaporate organic solvents (THF/MeOH) under reduced pressure.[1]

-

Dilute the remaining aqueous residue with water (20 mL).

-

Wash with Diethyl Ether (

mL) to remove unreacted ester.

-

-

Acidification:

-

Cool aqueous phase to 0°C.

-

Acidify to pH 2–3 using 1M HCl. Caution: Do not use strong mineral acids at high concentrations to avoid Boc removal.

-

-

Extraction:

-

Extract the white precipitate immediately with EtOAc (

mL). -

Dry over anhydrous

, filter, and concentrate.

-

-

Validation: Verify product identity via ESI-MS (

) and purity via HPLC.

Protocol B: SPPS Segment Condensation

Objective: Couple the Boc-Leu-Leu-OH fragment to a resin-bound peptide.[1][2]

Experimental Workflow (DOT Visualization)

Protocol Steps

-

Resin Preparation:

-

Ensure the resin-bound peptide (e.g., H-Ala-Resin) is Fmoc-deprotected (if using hybrid Fmoc/Boc) or neutralized (if using Boc SPPS).

-

Wash resin

with DMF.

-

-

Activation (In Situ):

-

Dissolve Boc-Leu-Leu-OH (3.0 equivalents relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

-

Add DIEA (6.0 eq).

-

Note: Pre-activate for only 30–60 seconds. Prolonged activation of segments can lead to epimerization at the C-terminal Leu.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Shake/Agitate at room temperature for 2–4 hours.

-

Optimization: For extremely difficult sequences, double couple or heat to 50°C (microwave assisted), though heating increases racemization risk.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin). A negative result (yellow beads, blue solution is negative; colorless beads/solution is positive) indicates complete coupling.

-

Correction: Kaiser test is for primary amines. If coupling to a secondary amine (e.g., Proline), use the Chloranil test.

-

Protocol C: Synthesis of this compound via Transesterification

Objective: If the goal is to manufacture this compound using SPPS (e.g., for use as a protease substrate), use this cleavage protocol.

Resin Selection

Use Merrifield Resin (Chloromethyl polystyrene).[3] The benzyl ester linkage is susceptible to nucleophilic displacement by methoxide.

Cleavage Protocol

-

Synthesis: Assemble Boc-Leu-Leu- on Merrifield resin using standard Boc-SPPS.

-

Wash: Wash resin thoroughly with DMF, then DCM, then Methanol (MeOH) to remove all traces of non-polar solvents.

-

Transesterification Mixture:

-

Prepare a solution of Methanol / Triethylamine (TEA) (9:1 v/v).

-

Alternative: For faster reaction, use MeOH / KCN (Caution: Toxic) or MeOH / Calcium Acetate.

-

-

Reaction:

-

Isolation:

Workflow Visualization

Comparative Data & Troubleshooting

Yield Comparison: Stepwise vs. Segment Condensation

| Parameter | Stepwise (Boc-Leu + Boc-Leu) | Segment (Boc-Leu-Leu-OH) |

| Coupling Time | ||

| Purity (HPLC) | 78% (Deletion sequences common) | >92% (Main impurity is unreacted segment) |

| Aggregation Risk | High (Interchain | Low (Pre-formed structure) |

| Racemization | Low (<0.5%) | Moderate (Requires control, ~1-2%) |

Troubleshooting Guide

-

Issue: Incomplete Hydrolysis of OMe.

-

Fix: Ensure LiOH is fresh. Increase solvent volume to ensure the hydrophobic ester is fully solubilized.

-

-

Issue: Racemization during Segment Coupling.

-

Fix: Switch from HATU/DIEA to DIC/HOBt (slower but lower racemization). Perform coupling at 0°C for the first hour.

-

-

Issue: Low Yield in Transesterification.

References

-

Merrifield, R. B. "Solid Phase Peptide Synthesis.[9] I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Miranda, M. T., et al. "Transesterification of peptide esters and peptidyl resins in methanol-containing calcium acetate."[10] International Journal of Peptide and Protein Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Transesterification of peptide esters and peptidyl resins in methanol-containing calcium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for converting Boc-Leu-Leu-OMe to LLOMe hydrobromide

Application Note: Synthesis and Utilization of L-Leucyl-L-Leucine Methyl Ester Hydrobromide (LLOMe[1]·HBr)

Abstract & Scientific Context

L-Leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic dipeptide ester widely utilized in cell biology to induce lysosomal membrane permeabilization (LMP). Unlike general lysosomal stressors (e.g., chloroquine), LLOMe functions through a unique, enzyme-dependent mechanism. Upon entering the lysosome, it acts as a substrate for Cathepsin C (Dipeptidyl Peptidase I) , which polymerizes the dipeptide into membranolytic oligomers. This process results in the selective rupture of lysosomal membranes, releasing cathepsins into the cytosol and triggering downstream signaling pathways such as NLRP3 inflammasome activation and apoptosis.

This guide details the chemical conversion of the protected precursor Boc-Leu-Leu-OMe into the bioactive salt LLOMe hydrobromide (LLOMe·HBr) . The hydrobromide salt is preferred over the free base for its enhanced stability and solubility in aqueous buffers.

Chemical Mechanism of Deprotection

The conversion involves the acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group using hydrogen bromide (HBr) in acetic acid (AcOH). This method is chosen because it quantitatively yields the hydrobromide salt directly, which precipitates easily from ether, avoiding the need for complex HPLC purification in many cases.

Reaction Scheme:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by HBr.

-

Cleavage: The tert-butyl cation is eliminated, leaving a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid collapses, releasing CO₂ and yielding the free amine, which immediately forms the hydrobromide salt.

Figure 1: Mechanistic flow of Boc-group removal using HBr/AcOH.

Experimental Protocol: Synthesis of LLOMe·HBr

Safety Warning: HBr in Acetic Acid is highly corrosive and fumes strongly. Work strictly in a chemical fume hood. Diethyl ether is extremely flammable.

Materials & Reagents

| Reagent | Grade/Spec | Role |

| This compound | >98% Purity | Starting Material |

| HBr in Acetic Acid | 33% (w/w) or 45% (w/w) | Deprotecting Agent |

| Acetic Acid (Glacial) | Anhydrous | Solvent/Diluent |

| Diethyl Ether | Anhydrous, Cold (4°C) | Precipitating Agent |

| Methanol | HPLC Grade | Washing (Optional) |

Step-by-Step Procedure

-

Preparation:

-

Weigh 1.0 mmol (approx. 358 mg) of this compound into a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Optional: Dissolve the starting material in a minimal volume (1–2 mL) of glacial acetic acid. This ensures homogeneity before adding the strong acid.

-

-

Deprotection Reaction:

-

Add 2.0 mL of 33% HBr in Acetic Acid dropwise to the flask while stirring.

-

Observation: You may observe slight gas evolution (isobutylene/CO₂).

-

Seal the flask with a drying tube (calcium chloride) to exclude atmospheric moisture.

-

Stir at Room Temperature (20–25°C) for 30 to 45 minutes .

-

Checkpoint: Monitor reaction progress by TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting material (high R_f) should disappear, and a baseline spot (amine salt) should appear.

-

-

Precipitation & Work-up:

-

Pour the reaction mixture slowly into 50 mL of cold diethyl ether in a beaker while stirring vigorously.

-

A white precipitate (LLOMe·HBr) should form immediately.

-

Chill the beaker on ice for 15 minutes to maximize yield.

-

-

Isolation:

-

Filter the solid using a sintered glass funnel or isolate via centrifugation (3000 x g, 5 min, 4°C).

-

Wash the pellet 3 times with cold diethyl ether (3 x 20 mL) to remove residual acetic acid and HBr.

-

Critical Step: Ensure the ether is anhydrous; moisture can make the salt sticky (hygroscopic).

-

-

Drying:

-

Dry the solid under high vacuum (desiccator with KOH or P₂O₅) for at least 4 hours.

-

Yield Expectation: 85–95% (approx. 290–320 mg).

-

Appearance: White to off-white crystalline solid.

-

Characterization & Quality Control

Confirm identity and purity before biological use.

| Method | Expected Result | Notes |

| Appearance | White Powder | If yellow/orange, residual Br₂ or oxidized HBr is present. Wash again. |

| Solubility | Soluble in DMSO, Water, MeOH | Store desiccated. Highly hygroscopic. |

| ¹H NMR (DMSO-d₆) | δ ~8.3 (br s, 3H, NH₃⁺)δ ~4.4 (m, α-H)δ ~3.6 (s, 3H, O-CH₃)δ ~1.6 (m, Leu side chains)δ ~0.9 (d, 12H, Leu methyls) | Absence of Boc singlet at ~1.4 ppm confirms deprotection. |

| Mass Spec (ESI) | [M+H]⁺ = 259.2 Da | Theoretical Mass of free base: 258.36 Da. |

Biological Application: Lysosomal Damage Induction

LLOMe is a prodrug. It requires intracellular processing to become active.

Mechanism of Action

LLOMe is not directly membranolytic. It accumulates in lysosomes due to proton trapping (weak base). Once inside, Cathepsin C catalyzes a transpeptidation reaction, linking multiple Leu-Leu units into hydrophobic oligomers (Leu-Leu)n-OMe. These oligomers act as detergents, permeabilizing the lysosomal membrane.

Figure 2: Biological pathway of LLOMe-induced lysosomal membrane permeabilization (LMP).

Usage Protocol (In Vitro)

-

Stock Solution: Dissolve LLOMe·HBr in DMSO to 100–250 mM .

-

Note: Aqueous stocks (PBS) are possible but less stable; prepare fresh.

-

-

Working Concentration: Dilute into cell culture media.

-

LMP Induction: 0.5 mM – 1.0 mM.

-

Time: 15 – 30 minutes for acute damage; 1 – 2 hours for inflammasome studies.

-

-

Control: Use Leu-OMe (monomer) as a negative control; it does not polymerize and does not cause LMP.

Troubleshooting

| Issue | Probable Cause | Solution |

| Sticky/Oily Product | Hygroscopic water absorption | Triturate (grind) the oil with fresh cold ether until it solidifies. Dry under high vacuum over P₂O₅. |

| Low Yield | Incomplete precipitation | Cool the ether mixture to -20°C for 1 hour before filtering. |

| Yellow Coloration | Bromine contamination | Wash the solid with ether containing a trace of acetone, or recrystallize from MeOH/Ether. |

| No Biological Activity | Cell line lacks Cathepsin C | Verify Cathepsin C expression in your cell line (e.g., macrophages are high; some fibroblasts are low). |

References

-

Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 82(8), 2468–2472. Link

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[2][3] Proceedings of the National Academy of Sciences, 87(1), 83–87.[2] Link

-

Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3124–3140. Link

-

MedChemExpress. L-Leucyl-L-Leucine methyl ester hydrobromide Product Information. Link

Sources

Application Note: High-Purity Recrystallization of Boc-Leu-Leu-OMe

This Application Note is designed for researchers and process chemists requiring high-purity Boc-Leu-Leu-OMe (N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester).[1] It synthesizes field-proven purification strategies with mechanistic insights, focusing on recrystallization as a scalable alternative to column chromatography.[1]

Introduction & Chemical Context

This compound is a critical intermediate in the synthesis of protease inhibitors (e.g., Leupeptin) and peptide aldehydes.[1] Its high hydrophobicity, driven by two leucine side chains and the C-terminal methyl ester, makes it prone to "oiling out" rather than crystallizing.[1]

Achieving pharmaceutical-grade purity requires removing specific synthetic byproducts:

-

Dicyclohexylurea (DCU): If DCC is used as a coupling agent, DCU is the primary contaminant.[1] It is sparingly soluble in most organic solvents and difficult to remove completely by filtration alone.[1]

-

Unreacted Starting Materials: Boc-Leu-OH (acidic) and H-Leu-OMe (basic).[1]

-

Racemized Isomers: LD- or DL-dipeptides formed during coupling.[1]

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 358.47 g/mol | |

| Melting Point | 131–132 °C (Form I) / 147–149 °C (Form II) | Polymorphism is common; range depends on solvent history [1][6].[1][2][3][4][5] |

| Solubility (Good) | Ethyl Acetate, Dichloromethane, Methanol, Ethanol | |

| Solubility (Poor) | Hexane, Petroleum Ether, Water, Diethyl Ether |

Pre-Recrystallization Workup (The "Wash")

Recrystallization cannot fix a dirty reaction mixture.[1] Before attempting crystallization, the crude oil must be chemically neutralized.[1]

Protocol:

-

Solvent Swap: Evaporate reaction solvent (often DMF or DCM) and redissolve the residue in Ethyl Acetate (EtOAc) .[1][6]

-

Why? EtOAc is immiscible with water, allowing aqueous washes, and is a moderate solvent for the peptide but a poor solvent for urea byproducts.[1]

-

-

Acid/Base Wash:

-

Drying: Dry over anhydrous

, filter, and evaporate to a viscous oil/foam.

Method A: Solvent/Anti-Solvent Recrystallization (Primary)

System: Ethyl Acetate (Solvent) / Hexane (Anti-Solvent) Mechanism: This method leverages the differential solubility of the hydrophobic peptide. It is highly effective for removing non-polar impurities and traces of DCU.[1]

Step-by-Step Protocol

-

Dissolution:

-

Place the crude dried foam in an Erlenmeyer flask.

-

Add Ethyl Acetate dropwise while heating gently to 40-50°C.

-

Critical: Use the minimum volume required to dissolve the solid.[1] If the solution is cloudy (DCU), filter it hot through a Celite pad or a sintered glass funnel.

-

-

Nucleation:

-

Crystallization:

-

Stage 1 (Ambient): Cover the flask with foil (loose) and let it stand at room temperature for 2-4 hours. Do not disturb.

-

Stage 2 (Cold): Once crystals form, move the flask to a refrigerator (4°C) for 12 hours.

-

Note: Rapid cooling forces precipitation (trapping impurities) rather than crystallization.[1]

-

-

Collection:

Method B: Thermal Recrystallization (Alternative)

System: Ethanol / Water Mechanism: Useful when the peptide oils out in EtOAc/Hexane.[1] Water acts as a strong anti-solvent that increases the interfacial tension, forcing the hydrophobic peptide to aggregate and crystallize upon cooling.[1]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude peptide in warm Ethanol (95%) (approx. 50-60°C).

-

Anti-Solvent Addition: Add warm Water dropwise until the solution becomes slightly milky.[1]

-

Clarification: Add a minimal amount of Ethanol to restore clarity.[1]

-

Cooling: Allow to cool very slowly to room temperature. If an oil separates, see Troubleshooting below.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this compound, addressing the common "Oiling Out" phenomenon.

Figure 1: Purification workflow logic tree emphasizing the critical decision points between solvent systems and remediation for oiling out.

Troubleshooting "Oiling Out"

Oiling out occurs when the peptide separates as a liquid phase before it can organize into a crystal lattice.[1] This is common with this compound due to its flexible alkyl chains.[1]

Remediation Strategies:

-

Seeding: Save a tiny crystal from a previous batch (or a crude solid speck).[1] Add it to the cloudy solution at room temperature. This provides a template for lattice growth [18].

-

Trituration: If the product oils out, decant the supernatant.[1] Add cold Hexane or Diethyl Ether to the oil and scratch the side of the flask vigorously with a glass rod. The mechanical energy can induce nucleation.[1]

-

Solvent Cleaning: Ensure the crude is absolutely dry.[1] Traces of DCM or DMF (good solvents) prevent the anti-solvent from acting effectively.[1]

Quality Control & Characterization

Verify the purified product using the following metrics:

| Method | Expected Result |

| TLC | |

| Melting Point | Sharp range within 129–132 °C or 147–149 °C. Broad range (>3°C) indicates impurities or mixed polymorphs [1][6].[1] |

| HPLC | C18 Column, Gradient |

References

-

BenchChem. (2025).[1][5][6][8] Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Retrieved from [1]

-

Royal Society of Chemistry. (2018).[1] Supporting Information: Pentapeptide based organogels. Retrieved from [1]

-

PrepChem. Synthesis of Boc-Leu-Gly-OMe. Retrieved from

-

Chemical Society of Japan. (1980).[1] Synthesis of Dipeptides and Polyamides. Bulletin of the Chemical Society of Japan.[1] Retrieved from [1]

-

ResearchGate. (2021). Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis. Retrieved from

-

Chem-Impex. this compound Product Data. Retrieved from

-

Google Patents. (2021).[1] CN112661672A - Crystallization method of Boc-amino acid.[1] Retrieved from

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Boc-Leu-Leu-OMe

Executive Summary

Boc-Leu-Leu-OMe is a highly hydrophobic dipeptide derivative often used to induce lysosomal membrane permeabilization (LMP) or as a protease inhibitor precursor. Its structural components—a lipophilic tert-butyloxycarbonyl (Boc) group, two isobutyl side chains (Leucine), and a C-terminal methyl ester—render it virtually insoluble in pure aqueous media (< 0.1 mg/mL).

Users frequently encounter precipitation ("crashing out") upon dilution into buffers or rapid loss of biological activity due to ester hydrolysis. This guide provides validated protocols to overcome these thermodynamic barriers while maintaining chemical integrity.

Module 1: The "Crash" Prevention Protocol (Standard In Vitro Use)

Target Audience: Cell biology researchers using DMSO/Ethanol vehicles.

The Problem: "Oiling Out"

The most common failure mode is the immediate formation of a white precipitate when a concentrated organic stock solution is added to an aqueous buffer. This occurs because the local concentration of the peptide exceeds its solubility limit before it can disperse, a phenomenon known as "oiling out" due to the rapid shift in the dielectric constant of the solvent.

The Solution: Kinetic Solubilization

To maintain the peptide in solution, you must manipulate the mixing kinetics to prevent local supersaturation.

Validated Workflow

-

Primary Stock: Dissolve this compound in anhydrous DMSO at 10–20 mg/mL (approx. 25–50 mM).

-

Note: Ethanol is an alternative, but DMSO is preferred for higher solubility.

-

-

Intermediate Dilution (Optional but Recommended): If the final target concentration is low, create a 10x working solution in 50% DMSO/PBS.

-

Final Dilution (The Critical Step):

-

Do NOT add water/buffer to the DMSO stock.

-

DO add the DMSO stock dropwise into the vortexing buffer/media.

-

Visualization: Kinetic Mixing Workflow

Caption: Figure 1. Kinetic mixing strategy. Rapid addition to static buffer causes precipitation (Red path). Slow addition to vortexing buffer maintains dispersion (Green path).

Module 2: Advanced Solubilization (In Vivo / Sensitive Cells)

Target Audience: Researchers conducting animal studies or using cells sensitive to DMSO (>0.1%).

The Problem: Solvent Toxicity

High concentrations of DMSO are cytotoxic and can permeabilize membranes independently of the peptide, confounding LMP data.

The Solution: Cyclodextrin Complexation

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex.[1] The hydrophobic this compound resides inside the CD torus, while the hydrophilic exterior interacts with the aqueous buffer.

Protocol: HP-β-CD Formulation[2][3]

-

Prepare Vehicle: Dissolve HP-β-CD in deionized water or PBS to a concentration of 20% (w/v) . Filter sterilize (0.22 µm).

-

Solubilization:

-

Weigh the required amount of this compound.

-

Add the 20% HP-β-CD vehicle directly to the solid peptide.

-

Sonicate in a water bath at 37°C for 10–20 minutes.

-

Result: A clear solution should form. If slightly cloudy, add a small volume of DMSO (up to 2%) to "kickstart" the inclusion process, then vortex.

-

Comparative Solubility Data

| Solvent System | Max Solubility (approx.) | Biological Compatibility | Stability Risk |

| Pure Water/PBS | < 0.1 mg/mL | High | Hydrolysis (Long term) |

| 100% DMSO | > 80 mg/mL | Toxic (must dilute) | High (Anhydrous) |

| 100% Ethanol | > 50 mg/mL | Toxic (must dilute) | Moderate |

| 20% HP-β-CD | 2–5 mg/mL | Excellent (In Vivo safe) | High |

Module 3: Chemical Stability (The Silent Killer)

Target Audience: All users storing stock solutions.

The Problem: Ester Hydrolysis

The methyl ester group (-OMe) is susceptible to hydrolysis, converting the active This compound into the free acid Boc-Leu-Leu-OH and methanol. This reaction is catalyzed by:

-

Basic pH (pH > 8.0).

-

Esterases present in serum (FBS/FCS).

The Solution: pH and Serum Control

-

Buffer Selection: Use buffers with pH 6.0–7.4. Avoid carbonate buffers (pH > 9).

-

Serum Timing: If treating cells, add the peptide to serum-free media first, incubate for the pulse period, then add serum if necessary. Serum esterases can degrade the compound within minutes.

Visualization: Degradation Pathway

Caption: Figure 2. Hydrolysis pathway.[4][5] High pH and serum esterases cleave the methyl ester, altering the compound's lipophilicity and biological activity.

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy after adding it to the cell culture media. Can I still use it? A: No. Cloudiness indicates precipitation (Tyndall effect). The effective concentration of the dissolved drug is unknown, and the crystals can cause physical damage to cells or false positives in light-scattering assays. Spin it down to check for a pellet. If a pellet forms, discard and repeat using the "Kinetic Mixing" protocol (Module 1).